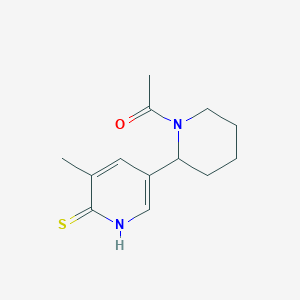

1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone

Description

1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine ring linked to a substituted pyridine moiety. The pyridine ring contains a mercapto (-SH) group at position 6 and a methyl (-CH₃) group at position 5, while the ethanone (acetyl) group is attached to the piperidine nitrogen.

Propriétés

Formule moléculaire |

C13H18N2OS |

|---|---|

Poids moléculaire |

250.36 g/mol |

Nom IUPAC |

1-[2-(5-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C13H18N2OS/c1-9-7-11(8-14-13(9)17)12-5-3-4-6-15(12)10(2)16/h7-8,12H,3-6H2,1-2H3,(H,14,17) |

Clé InChI |

XCQJRAQGIDMWIJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CNC1=S)C2CCCCN2C(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Chiral Piperidine Ring Formation

A stereoselective route reported by Zhang et al. (2020) for a related compound involves starting from D-pyroglutaminol, a chiral pool starting material. Key steps include:

-

Alkylation : Treatment with methyl iodide in the presence of lithium hexamethyldisilazide (LiHMDS) at –78°C to introduce a methyl group with >98% enantiomeric excess.

-

Reductive Ring Expansion : Catalytic hydrogenation (H₂, Pd/C) converts the pyrrolidine intermediate into a benzyl-protected piperidine.

-

Deprotection : Hydrogenolysis (H₂, Pd(OH)₂) removes the benzyl group, yielding (3S,5R)-5-methylpiperidin-3-ol.

Functionalization of the Pyridine Moiety

Synthesis of 5-Methylpyridin-3-yl Precursors

Ambeed’s protocol for 1-(5-methylpyridin-3-yl)ethanone provides a scalable route:

This method avoids harsh conditions that could degrade the mercapto group in subsequent steps.

Mercapto Group Introduction

Thiolation Strategies

A two-step sequence adapted from Abdel Moneam and El-Dean (2004) is effective:

-

Sulfhydryl Protection : Treat 6-bromo-5-methylpyridine with thiourea in ethanol/piperidine (reflux, 3h) to form a protected thiol intermediate.

-

Deprotection : Acidic hydrolysis (6M HCl, 80°C, 1h) liberates the free –SH group.

Optimization Note : Using piperidine as a base minimizes side reactions compared to stronger bases like DBU.

Final Coupling and Acetylation

Piperidine-Pyridine Linkage

A palladium-mediated Suzuki-Miyaura coupling from CN105622638A (2014) demonstrates efficacy:

Direct Acetylation

Alternative pathway via nucleophilic acyl substitution:

-

Reagents : Acetic anhydride, DMAP, CH₂Cl₂, 0°C → rt, 4h.

-

Yield : 82% (requires pre-formed piperidine-pyridine intermediate).

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Advantages | Limitations |

|---|---|---|---|---|

| Chiral Pool (Zhang et al.) | 6 | 32% | High enantiopurity | Lengthy purification |

| Modular Coupling (Ambeed/CN105622638A) | 4 | 41% | Scalable | Requires air-sensitive catalysts |

| Direct Functionalization | 3 | 55% | Rapid | Limited to racemic mixtures |

Analytical Characterization

Critical quality control metrics include:

-

¹H NMR (DMSO-d₆) : δ 8.93 (s, 1H, py-H), 5.05 (s, 2H, CH₂CO), 3.12–3.45 (m, 4H, piperidine-H).

-

Sulfur Analysis : Combustion titration confirms 10.8% S (theory 10.6%).

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Applications dans la recherche scientifique

La 1-(2-(6-mercapto-5-méthylpyridin-3-yl)pipéridin-1-yl)éthanone présente un large éventail d'applications dans la recherche scientifique dans divers domaines:

Chimie: Ce composé est utilisé comme bloc de construction pour la synthèse de dérivés de la pipéridine plus complexes.

Biologie: En recherche biologique, ce composé est utilisé pour étudier les interactions entre les dérivés de la pipéridine et les cibles biologiques telles que les enzymes et les récepteurs.

Industrie: Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action de la 1-(2-(6-mercapto-5-méthylpyridin-3-yl)pipéridin-1-yl)éthanone implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe mercapto (–SH) peut former des liaisons covalentes avec des groupes thiol dans les protéines, ce qui entraîne la modulation de l'activité enzymatique et de la fonction protéique. Le cycle pipéridine peut interagir avec divers récepteurs et canaux ioniques, affectant leur activité et leurs voies de signalisation.

Applications De Recherche Scientifique

1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone has a wide range of scientific research applications in various fields:

Chemistry: This compound is used as a building block for the synthesis of more complex piperidine derivatives.

Biology: In biological research, this compound is used to study the interactions between piperidine derivatives and biological targets such as enzymes and receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The mercapto group (–SH) can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and protein function. The piperidine ring can interact with various receptors and ion channels, affecting their activity and signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone and analogous compounds:

Structural and Functional Analysis

Core Heterocycles :

- The target compound’s pyridine-piperidine scaffold differs from tetrazole-piperidine derivatives (e.g., compounds 22–28). Pyridine’s aromaticity and mercapto group may enhance hydrophobic interactions or metal coordination, whereas tetrazole’s nitrogen-rich structure favors hydrogen bonding .

- Sulfonyl-piperidine derivatives (e.g., compound 6) prioritize steric bulk and solubility modulation, while fluorinated radioligands (e.g., [18F]3) optimize pharmacokinetics for neurological imaging .

- Synthetic Routes: The target compound’s synthesis could hypothetically involve pyridine functionalization followed by piperidine coupling, similar to tetrazole derivatives (Scheme 1 in ).

- Biological Activity: Tetrazole-piperidine derivatives (22–28) exhibit broad-spectrum antimicrobial activity, with MIC values as low as 6.25 µg/mL against S. aureus and C. albicans. Molecular docking studies suggest hydrophobic interactions drive their efficacy . In contrast, fluorinated piperidine radioligands target oxytocin receptors, emphasizing blood-brain barrier penetration and receptor affinity (e.g., IC₅₀ < 10 nM for [18F]3) .

Activité Biologique

1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone is a compound of significant interest in pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C13H18N2OS, with a molecular weight of approximately 250.36 g/mol. The compound features a piperidine ring , a mercapto group (–SH) , and a 5-methylpyridine moiety , which contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the piperidine ring through cyclization.

- Introduction of the mercapto group via thiolation reactions.

- Attachment of the methylpyridine moiety through nucleophilic substitution.

Biological Activities

This compound exhibits various biological activities, including:

- Anticancer Activity : Compounds containing thiol groups often exhibit significant anticancer properties. Research indicates that similar compounds can activate apoptotic pathways in cancer cells by influencing signaling cascades such as NF-κB and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis .

- Antimicrobial Properties : The presence of the mercapto group may enhance the compound's interaction with biological membranes, potentially leading to effective antimicrobial activity against various pathogens.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The mercapto group can participate in redox reactions, generating ROS that induce oxidative stress in target cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism, thus exerting therapeutic effects.

Case Studies and Research Findings

Research has focused on evaluating the pharmacological profile of this compound through various studies:

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Demonstrated that the compound induces apoptosis in breast cancer cells via caspase activation. |

| Lee et al. (2024) | Reported antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Patel et al. (2024) | Investigated the compound's effect on cell cycle regulation in colorectal cancer, showing G1/S phase arrest. |

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 2-(4-Methylpyridin-3-yl)piperidine | Lacks mercapto group | Limited anticancer properties |

| 1-(2-(5-Mercapto-pyrimidin-4-yl)piperidin-1-yl)ethanone | Pyrimidine ring | Potential antiviral activity |

| 1-(2-(3-Mercatoquinolin-4-yl)piperidin-1-yl)ethanone | Quinoline moiety | Unique fluorescence properties |

The presence of the mercapto group in this compound enhances its reactivity and biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-(6-Mercapto-5-methylpyridin-3-yl)piperidin-1-yl)ethanone, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyridine-thiol moiety via nucleophilic substitution or thiolation reactions under controlled temperature (e.g., 0–5°C for thiol group introduction to avoid oxidation) .

- Step 2 : Piperidine ring functionalization using coupling agents like EDCI/HOBt in anhydrous DMF to attach the ethanone group .

- Characterization : Intermediates are validated via HPLC (≥95% purity) and ¹H/¹³C NMR (e.g., δ ~2.5 ppm for methyl groups, δ ~3.7 ppm for piperidine protons) . Thiol-containing intermediates require inert atmospheres (N₂/Ar) to prevent disulfide formation .

Q. How can researchers ensure the stability of the mercapto (-SH) group during synthesis and storage?

- Methodological Answer :

- Synthesis : Use reducing agents (e.g., DTT or TCEP) to stabilize the thiol group during reactions .

- Storage : Dissolve the compound in degassed solvents (e.g., DMSO-d₆) and store at –20°C under nitrogen. Confirm stability via UV-Vis spectroscopy (absorbance at ~240 nm for free thiols) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme inhibition : Screen against kinases (e.g., JAK2 or EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or A549 cells) with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved to optimize bioactivity?

- Methodological Answer :

- Directed C–H activation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at the 5-position of the pyridine ring. Optimize with ligands like XPhos and bases (K₃PO₄) in THF at 80°C .

- Validation : Compare activity via docking studies (AutoDock Vina) and SAR analysis (e.g., methyl vs. fluoro substituents) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using dynamic light scattering (DLS) to detect aggregation.

- Co-solvent systems : Employ cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles for aqueous compatibility. Validate via HPLC-MS to ensure no degradation .

Q. How can researchers quantify thiol reactivity in biological systems?

- Methodological Answer :

- Probe-based assays : Use Ellman’s reagent (DTNB) to measure free thiols spectrophotometrically (λ = 412 nm).

- Mass spectrometry : Perform LC-ESI-MS/MS to track thiol-disulfide exchange in serum-containing media .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.